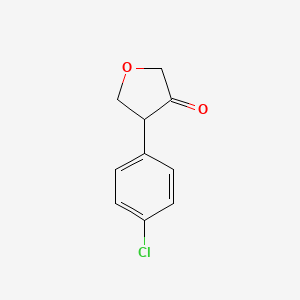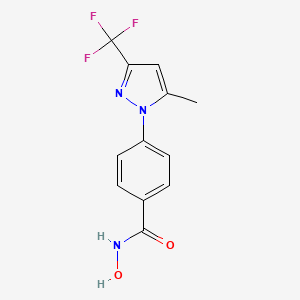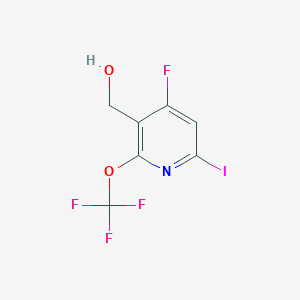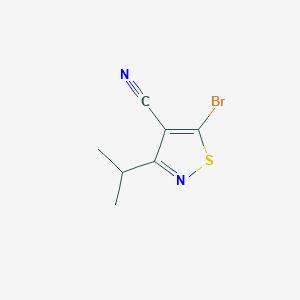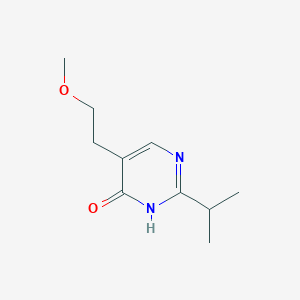
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is a pyrimidine derivative, characterized by the presence of an isopropyl group at position 2, a methoxyethyl group at position 5, and a hydroxyl group at position 4 of the pyrimidine ring . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors with isopropyl and methoxyethyl substituents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction . The reaction temperature and time are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste . Quality control measures, including HPLC and NMR spectroscopy, are employed to verify the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The isopropyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methylpyrimidin-4-ol: A hydroxypyrimidine with similar structural features but different substituents.
2-Isopropyl-5-methylpyrimidin-4-ol: Another pyrimidine derivative with a methyl group instead of a methoxyethyl group.
Uniqueness
2-Isopropyl-5-(2-methoxyethyl)pyrimidin-4-ol is unique due to its specific combination of isopropyl and methoxyethyl substituents, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)9-11-6-8(4-5-14-3)10(13)12-9/h6-7H,4-5H2,1-3H3,(H,11,12,13) |
InChI Key |
XFRQQRFCECQMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=O)N1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


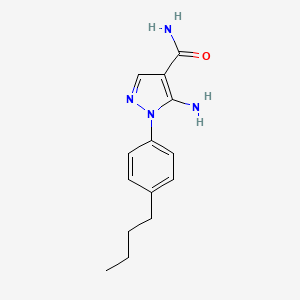
![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)
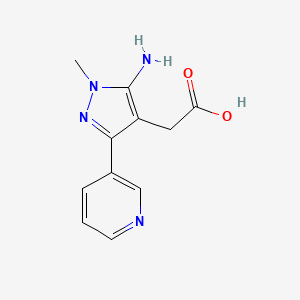
![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)

![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)

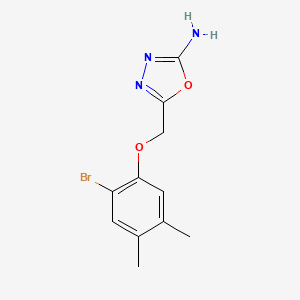
![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)
